"beta-Methylamino-L-alanine-13C,15N2 Dihydrochloride"

Description

Molecular Architecture and Isotopic Labeling

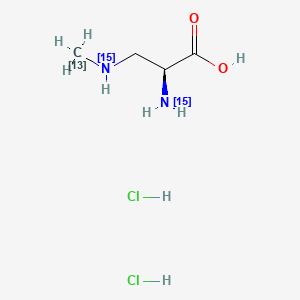

The molecular architecture of beta-methylamino-L-alanine-13C,15N2 dihydrochloride consists of a three-carbon backbone derived from L-alanine, with a methylamino group substituting one hydrogen atom on the beta-carbon. The isotopic labeling introduces a 13C atom at the methyl group of the methylamino substituent and two 15N atoms at the amino and methylamino nitrogen positions. The dihydrochloride salt form enhances solubility in aqueous solutions, critical for laboratory applications.

The molecular formula is C3¹³CH12Cl2¹⁵N2O2 , with a molecular weight of 194.03 g/mol. This contrasts with the non-isotopic BMAA hydrochloride (C4H10N2O2·HCl), which has a molecular weight of 154.60 g/mol. The isotopic enrichment alters the mass-to-charge ratio (m/z) by +4 atomic mass units compared to the natural abundance compound, enabling discrimination in mass spectrometric analyses.

| Property | Beta-Methylamino-L-alanine-13C,15N2 Dihydrochloride | Non-Isotopic BMAA Hydrochloride |

|---|---|---|

| Molecular Formula | C3¹³CH12Cl2¹⁵N2O2 | C4H10N2O2·HCl |

| Molecular Weight (g/mol) | 194.03 | 154.60 |

| Nitrogen Configuration | 15N at amino and methylamino groups | 14N at both positions |

The synthetic pathway involves substituting natural carbon and nitrogen sources with 13C- and 15N-enriched precursors during chemical synthesis. This ensures uniform isotopic incorporation while preserving the stereochemical integrity of the L-alanine backbone.

Crystallographic and Spectroscopic Properties

Crystallographic data for beta-methylamino-L-alanine-13C,15N2 dihydrochloride remains limited in public databases, but its non-isotopic counterpart crystallizes in a monoclinic system with space group P21. Isotopic substitution minimally affects crystal lattice parameters due to the negligible differences in atomic radii between 12C/13C and 14N/15N. However, neutron diffraction studies would reveal subtle changes in vibrational modes attributable to isotopic mass effects.

Spectroscopically, the compound exhibits distinct features:

- Nuclear Magnetic Resonance (NMR) : The 13C label produces a split signal at the methylamino carbon (δ ~35 ppm in 13C NMR), while 15N labeling shifts the amino group resonance in 15N NMR spectra.

- Mass Spectrometry : In positive ion mode, the protonated molecule ([M+H]+) appears at m/z 122 for natural BMAA versus m/z 126 for the 13C15N2-labeled variant. Fragmentation patterns differ notably, with the isotopic form yielding product ions at m/z 104 (loss of NH3) and m/z 77 (C3H5N+).

- Infrared Spectroscopy : The N-H stretching vibrations of the 15N-labeled amino groups shift to lower wavenumbers (~3,220 cm−1) compared to natural BMAA (~3,250 cm−1), consistent with increased atomic mass.

These properties make the compound indispensable for method validation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, where co-eluting isobars can produce false positives.

Comparative Analysis with Non-Isotopic BMAA Analogues

The isotopic labeling introduces measurable differences in physicochemical behavior:

- Chromatographic Retention : Hydrophilic interaction liquid chromatography (HILIC) separates the 13C15N2-labeled and natural BMAA by 0.12 minutes under optimized conditions due to minor differences in hydrophilicity.

- Ion Mobility : Differential mobility spectrometry (DMS) resolves the isotopic species by exploiting changes in collision cross-section induced by 15N substitution.

- Quantitative Accuracy : Double-spike isotope dilution methods using both D3-BMAA and 13C15N2-BMAA achieve 98.7% recovery rates in mussel tissue matrices, outperforming single-spike approaches.

Structural analogs like 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG) lack the methylamino group critical for BMAA’s neurotoxic activity. The isotopic label preserves this functional group while providing a unique mass signature for detection.

Properties

Molecular Formula |

C4H12Cl2N2O2 |

|---|---|

Molecular Weight |

194.03 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-((113C)methyl(15N)amino)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C4H10N2O2.2ClH/c1-6-2-3(5)4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H/t3-;;/m0../s1/i1+1,5+1,6+1;; |

InChI Key |

DQQXGBNMBHWGPT-XIKOEDRCSA-N |

Isomeric SMILES |

[13CH3][15NH]C[C@@H](C(=O)O)[15NH2].Cl.Cl |

Canonical SMILES |

CNCC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Routes for BMAA and Isotopic Derivatives

Mannich Reaction-Based Synthesis

The foundational synthetic route for unlabeled BMAA involves a Mannich reaction between diethyl 2-acetamidomalonate, formaldehyde, and N-methylbenzylamine. This method introduces the β-N-methylamino group through a one-step condensation, yielding 2-acetamido-2-[benzyl(methylamino)methyl]malonic acid diethyl ester as an intermediate. Subsequent hydrolysis under alkaline conditions (e.g., NaOH/ethanol) removes the acetyl and benzyl protecting groups, producing 2-amino-3-(methylamino)propionic acid. For isotopic labeling, ¹³C-enriched diethyl 2-acetamidomalonate and ¹⁵N₂-labeled N-methylbenzylamine are substituted to incorporate stable isotopes at specific positions.

Key Reaction Conditions:

Hydrogenation and Enzymatic Resolution

Post-hydrolysis, the racemic mixture undergoes enantiomeric resolution using L-acyl transaminase to isolate the L-isomer. This enzyme selectively deaminates the D-enantiomer, leaving the desired L-BMAA. For isotopic variants, the transaminase reaction is performed in ¹³C-enriched buffer systems to prevent isotopic dilution. The final step involves treatment with HCl in dioxane to form the dihydrochloride salt, achieving >99% chiral purity.

Isotopic Labeling Strategies

¹³C and ¹⁵N Incorporation

The synthesis of BMAA-¹³C,¹⁵N₂ requires strategic placement of isotopes:

- ¹³C : Introduced via ¹³C-labeled diethyl 2-acetamidomalonate at the α-carbon position.

- ¹⁵N₂ : Derived from ¹⁵N-enriched N-methylbenzylamine, labeling both the methylamino and α-amino groups.

Synthetic Modifications:

- Step 4 (Patent CN109369442B) : The intermediate 3 (2-acetylamino-3-[tert-butoxycarbonyl(methylamino)]propionic acid) is dissolved in deionized water, adjusted to pH 7.5–8 with NaOH, and reacted with L-acyl transaminase at 36–38°C for 20–40 hours. Isotopic integrity is maintained by using ¹³C/¹⁵N-labeled tert-butoxycarbonyl reagents.

Purification and Analytical Validation

Challenges and Optimization

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

β-Methylamino-L-alanine-13C,15N2 Dihydrochloride is an isotopically labeled form of BMAA, a non-proteinogenic amino acid and neurotoxin produced by cyanobacteria . The labeled versions are used in scientific research to study BMAA's role in neurodegenerative diseases and its presence in the environment .

Scientific Research Applications

Quantitation and Analysis:

- Isotope Dilution: β-Methylamino-L-alanine-13C,15N2 Dihydrochloride is used as an internal standard in mass spectrometry to quantify BMAA in biological and environmental samples . The isotope dilution method helps correct for matrix effects and variations in sample preparation, improving the accuracy of BMAA measurement .

- Tracing BMAA Metabolism: Isotopically labeled standards such as β-Methylamino-L-alanine-13C,15N2 Dihydrochloride can be used to study the metabolic fate and transformations of BMAA in cells and organisms .

Understanding Neurotoxicity:

- Neurodegenerative Disease Research: BMAA has been implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Alzheimer's disease . Labeled BMAA allows researchers to investigate the mechanisms of BMAA-induced neurotoxicity, including protein misincorporation and oxidative stress .

- Clinical Trials: L-serine has been found to protect non-human primates from BMAA-induced neurodegeneration . Clinical trials are exploring ways to treat ALS patients with L-serine .

Environmental Studies:

- Detection in Spirulina: Isotopically labeled BMAA can be used as a standard when analyzing spirulina samples for the presence of BMAA .

- Bioaccumulation and Trophic Transfer: Labeled BMAA can help track the bioaccumulation and trophic transfer of BMAA in aquatic ecosystems, assessing the potential for human exposure through seafood consumption .

Analytical Method Development:

- LC-MS/MS Optimization: β-N-Methylamino-l-Alanine is used in the optimization of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for BMAA analysis .

- Selectivity Enhancement: Differential mobility spectrometry (DMS) coupled with mass spectrometry (MS) can enhance selectivity in BMAA analysis . Using labeled standards helps in optimizing DMS conditions to minimize background noise and improve detection limits .

Mechanism of Action

The mechanism of action of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves its incorporation into metabolic pathways. The isotopic labels allow researchers to trace the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Aminomethyl-L-alanine-[13C,15N2] Dihydrochloride

This structurally analogous compound differs in the position of the methyl group: β-aminomethyl denotes an NH2CH2- side chain, whereas β-methylamino refers to a CH3NH- group. This subtle structural variation impacts chemical reactivity and biological interactions. For instance, β-methylamino-L-alanine is directly linked to neurotoxicity, while β-aminomethyl derivatives may serve distinct roles in peptide synthesis or alternative metabolic pathways. Both compounds share isotopic labeling (13C,15N2) and dihydrochloride salt forms, ensuring compatibility with analytical techniques like LC-MS/MS. However, their divergent side chains necessitate tailored applications in research .

3-(2-Naphthyl)-L-Alanine Hydrochloride

This compound (CAS 122745-12-4) features a naphthyl group substitution, rendering it hydrophobic compared to the polar methylamino group in BMAA derivatives. Such structural differences limit its utility in neurotoxicity studies but make it valuable in peptide engineering and receptor-binding assays. Unlike isotope-labeled BMAA analogs, this compound lacks isotopic enrichment, restricting its use in tracer studies .

Other Isotope-Labeled Amino Acids

Studies using 15N-labeled compounds (e.g., in saxitoxin biosynthesis) highlight the broader role of isotopic labeling in tracking nitrogen assimilation and metabolic pathways. For example, 15N2O reduction to 15N2 in microbial systems () parallels the use of 15N2-labeled BMAA to trace nitrogen incorporation in neurological tissues. Such comparisons underscore the versatility of isotopic labeling across diverse biological contexts .

Data Tables

| Compound Name | Molecular Formula | Isotopic Labels | Molecular Weight (g/mol) | Supplier | Primary Applications |

|---|---|---|---|---|---|

| β-Methylamino-L-alanine-13C,15N2 Dihydrochloride | C3CH12Cl2N2O2 (reported) | 13C, 15N2 | 121.114 (discrepancy noted) | TRC (TR-M285552) | Neurotoxicity, environmental monitoring |

| β-Aminomethyl-L-alanine-[13C,15N2] Dihydrochloride | Not reported | 13C, 15N2 | Not reported | CymitQuimica | Peptide synthesis, metabolic studies |

| 3-(2-Naphthyl)-L-Alanine Hydrochloride | C13H13NO2·HCl | None | 251.70 | Kanto Reagents | Peptide engineering |

Research Findings

- Biosynthetic Pathway Tracing : Isotope-labeled BMAA derivatives enable precise tracking of toxin incorporation into proteins. For example, 15N2-labeled intermediates in saxitoxin biosynthesis () demonstrate how isotopic labels elucidate metabolic shunt pathways, a methodology applicable to BMAA research .

- Nitrogen Assimilation Studies : Evidence from 15N2O fixation experiments () highlights the importance of uniform isotopic distribution in biological incubations, a principle critical for BMAA tracer studies to avoid artifunctional heterogeneity .

Biological Activity

β-Methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by various cyanobacteria, and it has gained attention due to its neurotoxic properties and potential links to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. The isotopically labeled variant, β-Methylamino-L-alanine-13C,15N2 dihydrochloride, is particularly useful for tracing metabolic pathways and understanding its biological interactions.

- Chemical Name : β-Methylamino-L-alanine-13C,15N2 Dihydrochloride

- Molecular Formula : C4H9Cl2N3O2

- Molecular Weight : 194.04 g/mol

BMAA is known to interfere with several biological processes:

- Protein Misincorporation : BMAA can be misincorporated into proteins in place of serine, leading to protein misfolding, aggregation, and subsequent cellular stress responses .

- Neurotoxicity : It induces oxidative stress by increasing reactive oxygen species (ROS) levels and decreasing antioxidant capacity in various cell types, including neuronal cells .

- Inhibition of Nitrogen Fixation : Studies on cyanobacteria have shown that BMAA inhibits the nitrogenase enzyme complex, crucial for nitrogen fixation, which disrupts cellular metabolism and growth .

Case Studies and Research Findings

-

Cyanobacterial Response :

- A study on Nostoc sp. PCC 7120 demonstrated that BMAA treatment led to a significant downregulation of nitrogenase proteins (NifK and NifD), essential for nitrogen fixation under diazotrophic conditions. This resulted in a metabolic imbalance affecting photosystem components and oxidative phosphorylation proteins .

-

Neurotoxic Effects in Animal Models :

- Research involving rat models showed that BMAA crosses the blood-brain barrier and accumulates in brain tissues, leading to neurodegeneration. The presence of BMAA was confirmed through radiolabeled studies indicating its rapid absorption and distribution within the body .

- In vitro studies indicated that BMAA exposure resulted in mitochondrial dysfunction characterized by increased ATPase activity under specific conditions, suggesting a complex interaction with cellular energy metabolism .

- Genotoxicity Studies :

Data Summary

Q & A

Q. How can researchers optimize detection limits for 13C/15N-labeled metabolites in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.